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Executive Summary

Cyclin-dependent kinase 6 (CDK®6) is a key regulator of cell cycle progression and a validated
therapeutic target in various malignancies. While traditional small-molecule inhibitors have
shown clinical efficacy, strategies to overcome resistance and enhance selectivity are actively
being pursued. YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC)
that mediates the degradation of CDK®6. This technical guide provides a comprehensive
overview of YX-2-107, including its mechanism of action, preclinical data, and detailed
experimental protocols to facilitate further research and development in the field of targeted
protein degradation.

Introduction to YX-2-107

YX-2-107 is a heterobifunctional molecule designed to selectively induce the degradation of
CDKB6. As a PROTAC, it consists of a ligand that binds to CDKB6, a linker, and a ligand that
recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By hijacking the cell's natural protein
disposal system, the ubiquitin-proteasome system, YX-2-107 offers a novel therapeutic
modality to eliminate CDK6 protein, thereby inhibiting both its kinase-dependent and -
independent functions.[1] This approach has shown promise in preclinical models of
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where
CDK®6 expression is a known dependency.[4][5][6]
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Chemical Properties of YX-2-107[2][7][8]

Property Value

CAS Number 2417408-46-7
Molecular Formula C45H51N1109
Molecular Weight 889.97 g/mol

N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-
7-o0xo0-7,8-dihydropyrido[2,3-d]pyrimidin-2-
IUPAC Name yl)amino)pyridin-3-yl)piperazin-1-yl)-2-
oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-
3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Mechanism of Action

YX-2-107 functions by inducing the formation of a ternary complex between CDK6 and the
CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-
conjugating enzyme to lysine residues on the surface of CDK®6, leading to its polyubiquitination.
The polyubiquitinated CDK®6 is then recognized and degraded by the 26S proteasome. The
catalytic nature of this process allows a single molecule of YX-2-107 to induce the degradation
of multiple CDK6 proteins.
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Figure 1: Mechanism of Action of YX-2-107
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Figure 1. Mechanism of Action of YX-2-107
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YX-2-107 has demonstrated potent and selective degradation of CDK6 in various cancer cell
lines, particularly in Ph+ ALL models.

Table 1: In Vitro Activity of YX-2-107

Parameter Cell Line(s) Value Reference(s)

CDK®6 Degradation

4.4 nM S][6
150 [51[6]
CDK®6 Degradation
BV173 ~4 nM [3][8]
Constant (DC50)
CDK4 Degradation BV173 Not observed [3]
Inhibition at 2000 nM
Effect on S Phase BV173, SUP-B15 [5]1[6]
(48h)
] Inhibition at 2000 nM
RB Phosphorylation BV173, SUP-B15 [5]1[6]
(72h)
) Inhibition at 2000 nM
FOXM1 Expression BV173, SUP-B15 [5][6]

(72h)

In Vivo Activity

In vivo studies in mouse models of Ph+ ALL have shown that YX-2-107 is bioavailable and
pharmacologically active, leading to tumor growth suppression.

Table 2: In Vivo Activity of YX-2-107
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. Dosage and L
Animal Model . . Key Findings Reference(s)
Administration

Suppressed

percentage of primary

Ph+ ALL S-phase
NRG-SGM3 mice 150 mg/kg, i.p., daily cells, inhibited 5]
(Ph+ ALL xenografts) for 3 days phospho-RB and

FOXML1 expression,

and induced selective

CDK®6 degradation.

Maximum plasma
o 10 mg/kg, i.p., single concentration of 741
C57BL/6j mice [5][6]
dose nM, cleared from

plasma after 4 hours.

Experimental Protocols

The following protocols are based on published literature and provide a framework for the
investigation of YX-2-107. Researchers should optimize these protocols for their specific
experimental conditions.

Synthesis of YX-2-107

The detailed synthesis of YX-2-107, a palbociclib-based PROTAC that recruits the CRBN E3
ligase, is described in the supplementary materials of the publication by De Dominici M, et al. in
Blood 2020.[4] The general strategy involves the coupling of a palbociclib derivative with a
CRBN ligand via a suitable linker.
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Figure 2: General Synthesis Strategy for YX-2-107
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Figure 2: General Synthesis Strategy for YX-2-107

Western Blot Analysis for CDK6 Degradation

This protocol is for assessing the degradation of CDK®6 in cell lines such as BV173 and SUP-
B15 following treatment with YX-2-107.

Materials:

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels

e PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies:

o Rabbit anti-CDK6 (specific catalog number and dilution to be optimized, e.g., 1:1000)
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o Rabbit anti-CDK4 (specific catalog number and dilution to be optimized, e.g., 1:1000)

o Rabbit anti-phospho-Rb (Ser807/811) (specific catalog number and dilution to be
optimized, e.g., 1:1000)

o Rabbit anti-FOXM1 (specific catalog number and dilution to be optimized, e.g., 1:1000)

o Mouse or Rabbit anti-GAPDH or (-actin (loading control, specific catalog number and
dilution to be optimized, e.g., 1:5000)

» HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Treatment: Plate BV173 or SUP-B15 cells and treat with various concentrations of YX-2-
107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for the desired time (e.qg., 4, 24, 48, 72 hours).

e Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30
minutes.

o Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein
concentration of the supernatant using a BCA assay.

o SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in
Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or
nitrocellulose membrane.

» Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in
blocking buffer overnight at 4°C.

e Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system.

Analysis: Quantify the band intensities and normalize the levels of the target proteins to the
loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in Ph+ ALL cells treated with YX-2-
107 using propidium iodide (P1) staining.[9][10][11][12][13][14]

Materials:

Phosphate-buffered saline (PBS)

70% cold ethanol

RNase A

Propidium lodide (PI) staining solution

Flow cytometer

Procedure:

Cell Treatment: Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) for 48 hours.

Cell Harvesting: Harvest approximately 1x1076 cells per sample.

Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while
vortexing. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase
A (e.g., 100 pg/mL) and PI (e.g., 50 pg/mL).
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 Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

o Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events
per sample.

e Analysis: Use appropriate software to analyze the DNA content histograms and quantify the
percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the in vivo efficacy of YX-2-107 in a
Ph+ ALL xenograft model using NRG-SGM3 mice.[4][15][16][17][18][19]

Materials:

NRG-SGM3 mice (immunodeficient)

Ph+ ALL cells (e.g., primary patient samples or cell lines like BV173)

YX-2-107

Vehicle control (e.g., appropriate solvent for YX-2-107)

Calipers for tumor measurement
Procedure:

o Cell Implantation: Inject approximately 2 x 10"6 Ph+ ALL cells intravenously into 7- to 9-
week-old NRG-SGM3 mice.

o Tumor Establishment and Monitoring: Monitor the mice for signs of leukemia development,
which can include weight loss, ruffled fur, and hind-limb paralysis. Leukemia burden can be
monitored by flow cytometry of peripheral blood for human CD45+ cells.

o Treatment: Once leukemia is established (e.g., a certain percentage of human CD45+ cells
in the peripheral blood), randomize the mice into treatment and control groups. Administer
YX-2-107 (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a
specified period (e.g., 3 days).
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o Efficacy Assessment: Monitor the leukemia burden in the peripheral blood throughout the
study. At the end of the study, harvest tissues such as bone marrow and spleen for analysis
of leukemic infiltration, cell cycle status, and protein expression by western blot as described

above.

o Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the

study to assess any potential toxicity of the treatment.
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Figure 3: In Vivo Xenograft Study Workflow

Inject Ph+ ALL cells
into NRG-SGM3 mice

i

Monitor for leukemia
establishment

Y

Randomize mice into
treatment groups

i

Administer YX-2-107
or vehicle

i

Monitor leukemia burden
and animal health

'

Endpoint analysis:
- Tissue collection
- Western blot
- Cell cycle analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b10821831?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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